Fibracillin

Lipophilicity Tissue penetration Pharmacokinetic modeling

Fibracillin is a high-LogP (4.04) semi-synthetic penicillin with a p-chlorophenoxy side chain. Ideal for SAR, membrane permeability, and tissue distribution studies. Not interchangeable with ampicillin. ≥98% purity, research-use only.

Molecular Formula C26H28ClN3O6S
Molecular Weight 546.0 g/mol
CAS No. 51154-48-4
Cat. No. B1663311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFibracillin
CAS51154-48-4
Molecular FormulaC26H28ClN3O6S
Molecular Weight546.0 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl)C(=O)O)C
InChIInChI=1S/C26H28ClN3O6S/c1-25(2,36-16-12-10-15(27)11-13-16)24(35)29-17(14-8-6-5-7-9-14)20(31)28-18-21(32)30-19(23(33)34)26(3,4)37-22(18)30/h5-13,17-19,22H,1-4H3,(H,28,31)(H,29,35)(H,33,34)/t17-,18-,19+,22-/m1/s1
InChIKeyBSIJLJGDLNRGBY-NXWNEQKCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fibracillin (CAS 51154-48-4): Chemical Identity and Classification for Research Procurement


Fibracillin is a semi-synthetic penicillin antibiotic belonging to the 6-aminopenicillanic acid derivative class, as indicated by the International Nonproprietary Name (INN) stem '-cillin' [1]. Its molecular formula is C26H28ClN3O6S with a molecular weight of 546.04 g/mol [2]. Structurally, Fibracillin incorporates an N-acyl side chain featuring a p-chlorophenoxy-2-methylpropionamido group linked to a phenylacetamido moiety attached to the penam core [3]. The compound carries the FDA Unique Ingredient Identifier (UNII) VSM36G5OTK and is classified as an experimental small molecule drug [4]. The presence of the chlorophenoxy substituent distinguishes Fibracillin from earlier-generation penicillins and contributes to its calculated physicochemical properties, including a LogP of 4.04 [5].

Why In-Class Penicillin Analogs Cannot Substitute for Fibracillin in Targeted Research Applications


Penicillin-class antibiotics exhibit widely divergent physicochemical and pharmacokinetic profiles driven by their N-acyl side chain modifications, which govern lipophilicity, tissue penetration, and susceptibility to beta-lactamase degradation. Fibracillin's p-chlorophenoxy-2-methylpropionamido-phenylacetamido side chain yields a calculated LogP of 4.04 [1], substantially higher than that of ampicillin (LogP ~0.8-1.0) or amoxicillin (LogP ~0.3-0.9), indicating markedly increased lipophilicity [2]. This lipophilic character predicts altered distribution kinetics and tissue partitioning behavior compared to more hydrophilic aminopenicillins. Furthermore, Fibracillin contains a phenylacetamido moiety not present in simpler penicillins, which may influence binding affinity to specific penicillin-binding proteins (PBPs) and modulate beta-lactamase stability profiles [3]. Generic substitution among penicillin derivatives without accounting for these structural differences can produce non-comparable experimental outcomes in pharmacokinetic modeling, tissue distribution studies, or structure-activity relationship (SAR) investigations requiring specific lipophilicity parameters. Researchers seeking to evaluate the impact of chlorophenoxy substitution patterns or lipophilic side chain modifications on antibacterial pharmacology cannot substitute Fibracillin with ampicillin, amoxicillin, or benzylpenicillin without fundamentally altering the experimental variable under investigation.

Fibracillin Procurement Evidence Guide: Quantified Differentiation from Comparator Penicillins


Lipophilicity (LogP) Comparison: Fibracillin vs. Aminopenicillins

Fibracillin demonstrates a calculated LogP value of 4.04, as reported in analytical method development documentation [1]. This value represents substantially higher lipophilicity compared to the aminopenicillin comparators ampicillin (LogP ~0.8-1.0) and amoxicillin (LogP ~0.3-0.9) based on DrugBank physicochemical data [2]. The approximately 3-4 log unit difference indicates Fibracillin is >1,000-fold more lipophilic than these commonly used penicillin derivatives.

Lipophilicity Tissue penetration Pharmacokinetic modeling

Structural Differentiation: Chlorophenoxy Side Chain vs. Carbenicillin and Piperacillin

Fibracillin features a distinctive N-acyl side chain containing a p-chlorophenoxy-2-methylpropionamido group linked via a phenylacetamido spacer to the 6-aminopenicillanic acid core, as confirmed by IUPAC nomenclature and structural analysis [1]. This contrasts with carbenicillin, which contains an α-carboxyphenylacetamido side chain, and piperacillin, which incorporates a piperazine-2,3-dione substituted phenylacetamido group [2]. The p-chlorophenoxy moiety in Fibracillin introduces a halogenated aromatic ether absent in both comparators, while the gem-dimethyl substitution adjacent to the phenoxy group creates a sterically hindered environment not present in either carbenicillin or piperacillin.

SAR studies Beta-lactam Side-chain engineering

Clinical Application Evidence: Fibracillin in Pyoderma and Otorhinolaryngologic Infections

Fibracillin has been documented in clinical literature for the treatment of specific infectious conditions. A study reported in the LILACS database evaluated the use of Fibracillin as a 'new histotropic derivative of 6-aminopenicillanic acid' in the treatment of pyoderma [1]. Additionally, a separate clinical article published in A Folha Medica (1979, Volume 79, Number 5, pages 367-369) examined Fibracillin for the treatment of acute otorhinolaryngologic infections, authored by Menon, A. Douglas and Santos, P. Conceicao from Pontificia Universidade Catolica de Sao Paulo [2]. Notably, comprehensive databases including ChEMBL and ZINC docking resources report no known activity data or clinical trial records for this compound, indicating that while targeted clinical applications have been explored, extensive quantitative pharmacological characterization remains limited in the public domain [3].

Clinical evaluation Pyoderma Otorhinolaryngology

Analytical Characterization: Validated HPLC Method for Fibracillin Quantification

A reverse-phase HPLC method has been validated for the analysis of Fibracillin using a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid [1]. This analytical method is documented as scalable for preparative separation of impurities and suitable for pharmacokinetic applications [1]. The commercial availability of Fibracillin with purity specifications of >98% from multiple research suppliers (MedChemExpress HY-101593, Adooq A19220, BOC Sciences) provides researchers with characterized reference material [2]. Physical property data including boiling point (868.2±65.0 °C at 760 mmHg) and density (1.43±0.1 g/cm³) have been determined, enabling proper handling and formulation planning .

HPLC method Analytical chemistry Quality control

Fibracillin: Validated Research and Industrial Application Scenarios Based on Evidence


Lipophilicity-Dependent Pharmacokinetic Modeling and Membrane Permeability Studies

Investigators conducting pharmacokinetic simulations or in vitro membrane permeability assays that require a high-LogP penicillin derivative should select Fibracillin based on its calculated LogP of 4.04 [1]. This property contrasts with the substantially lower lipophilicity of aminopenicillins such as ampicillin (LogP ~0.8-1.0) and amoxicillin (LogP ~0.3-0.9) [1]. Fibracillin serves as a suitable model compound for studying the relationship between side-chain hydrophobicity and tissue distribution kinetics in the penicillin class. The validated reverse-phase HPLC method for Fibracillin quantification supports accurate measurement in experimental samples [2].

Structure-Activity Relationship (SAR) Studies of Halogenated Aromatic Ether Penicillin Side Chains

Researchers examining the pharmacological impact of p-chlorophenoxy substitution on beta-lactam antibiotics should procure Fibracillin as a representative compound containing this specific structural feature [1]. The presence of a p-chlorophenoxy-2-methylpropionamido group linked via a phenylacetamido spacer distinguishes Fibracillin from carbenicillin (α-carboxyphenylacetamido) and piperacillin (piperazine-2,3-dione substituted phenylacetamido) [1]. Comparative SAR investigations can utilize Fibracillin alongside these structurally distinct penicillins to evaluate the effect of side-chain halogenation and ether linkage on PBP binding profiles, beta-lactamase susceptibility, or antibacterial spectrum.

Historical Penicillin Development and Pharmaceutical Reference Standard Libraries

Institutions curating comprehensive pharmaceutical reference standard collections or conducting historical analyses of penicillin derivative development should include Fibracillin as a documented semi-synthetic 6-aminopenicillanic acid derivative [1]. Clinical literature from the late 1970s documents investigation of Fibracillin for pyoderma and acute otorhinolaryngologic infections [2], situating this compound within the historical context of post-ampicillin penicillin side-chain engineering efforts. Fibracillin carries an FDA UNII designation (VSM36G5OTK) and NCI Thesaurus classification (C65681), supporting its inclusion in regulated pharmaceutical reference frameworks [3]. Procurement with purity specifications >98% ensures suitability as an analytical reference material [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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